N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKQDHGXBIIJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The compound can be synthesized through various methods involving the reaction of 4-chlorophenyl derivatives with triazole and pyrimidine precursors. The synthesis typically involves:
- Formation of the Triazole Ring : Using appropriate reagents to facilitate the cyclization of the starting materials.
- Thioacetamide Formation : Introducing a thio group to enhance biological activity.
- Final Acetylation : Completing the structure with an acetamide group.
Biological Activities
The biological activities of this compound have been extensively studied. Key findings include:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For example:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 28.7 | 15.9 |
| OVCAR-4 (Ovarian) | 25.9 | 28.7 | 15.1 |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies where it was tested against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate its potential as an antimicrobial agent .
Anti-HIV Activity
Preliminary studies have suggested that this compound may possess anti-HIV activity. The compound's mechanism involves inhibition of viral replication and interference with viral entry into host cells .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study on Antitumor Efficacy : A study involving mouse models showed a significant reduction in tumor size when treated with this compound compared to control groups.
- Case Study on Antimicrobial Effectiveness : Clinical isolates of resistant bacterial strains were treated with the compound, demonstrating effective bacterial clearance in infected models.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of triazolo-pyrimidine derivatives with variations in aryl acetamide substituents and pyrimidine ring modifications. Key structural analogues include:
Key Observations :
- Alkyl vs. Aryl Substituents : Ethyl and propyl groups (e.g., in and ) increase hydrophobicity but may reduce metabolic stability.
- Hydrogen-Bonding Capacity : The acetamido group in introduces additional hydrogen-bonding sites, which could enhance target binding affinity.
Spectroscopic and Physicochemical Properties
NMR Analysis :
- Triazolo-Pyrimidine Core : Protons on the pyrimidine ring (δ 6.55–7.38 ppm) and thioether-linked CH₂ (δ 4.02–4.15 ppm) show consistent shifts across analogues, indicating structural similarity .
- Substituent Effects : The 4-chlorophenyl group causes downfield shifts in aromatic protons (δ 7.15–7.38 ppm) compared to ethylphenyl derivatives (δ 6.86–7.15 ppm) .
IR Spectroscopy :
- All compounds exhibit strong C=O stretches (~1664–1690 cm⁻¹) and N–H bends (~3229 cm⁻¹), confirming acetamide and triazole functionalities .
Solubility :
- The 4-chlorophenyl derivative is less soluble in polar solvents (e.g., water) than ethylphenyl or acetamidophenyl analogues due to higher lipophilicity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
